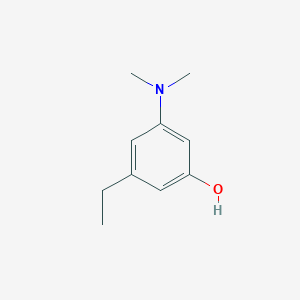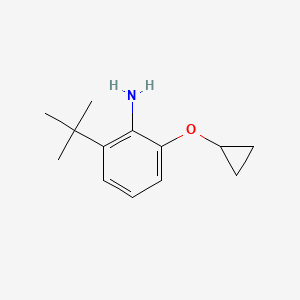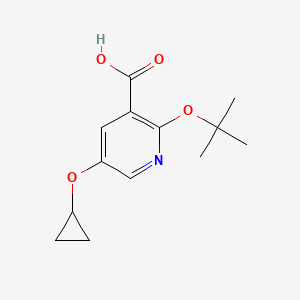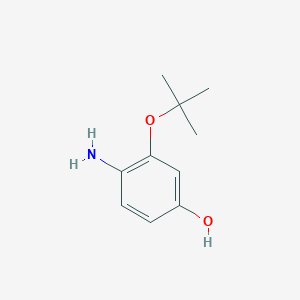
3-Amino-2-formylisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-formylisonicotinic acid is an organic compound with a unique structure that includes both an amino group and a formyl group attached to an isonicotinic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formylisonicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of isonicotinic acid, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 3-Amino-2-carboxyisonicotinic acid, while reduction yields 3-Amino-2-hydroxyisonicotinic acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-formylisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Amino-2-formylisonicotinic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: Lacks the amino and formyl groups, making it less reactive in certain chemical reactions.
3-Aminoisonicotinic acid: Similar but lacks the formyl group, affecting its chemical properties and reactivity.
2-Formylisonicotinic acid: Similar but lacks the amino group, influencing its interactions and applications.
Uniqueness
3-Amino-2-formylisonicotinic acid is unique due to the presence of both the amino and formyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its similar compounds.
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
3-amino-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(7(11)12)1-2-9-5(6)3-10/h1-3H,8H2,(H,11,12) |
InChI-Schlüssel |
BGYZPCTYSRMDKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(=O)O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


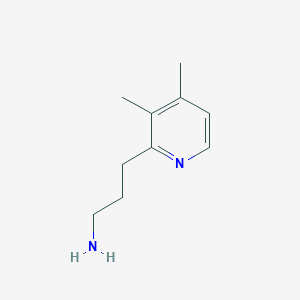



![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
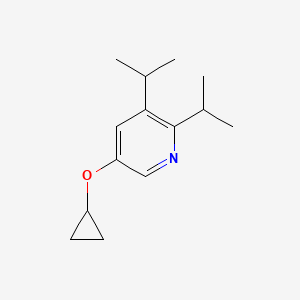

![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)

